2-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile is a complex organic compound that combines a benzonitrile moiety with a pyridine derivative containing a boron-based functional group. This compound is notable for its potential applications in organic synthesis and materials science due to the presence of the boron atom, which plays a crucial role in various chemical reactions.
Source: The compound can be synthesized from commercially available precursors such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and benzonitrile derivatives.
Classification: It falls under the category of organoboron compounds and is classified as a boronic acid pinacol ester. Its structural complexity allows it to be used in various chemical transformations and applications in medicinal chemistry and materials science.
The synthesis of 2-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile typically involves several steps:
The synthesis often employs techniques such as:
The molecular structure of 2-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile can be represented by its IUPAC name and SMILES notation:
Molecular Formula: C13H16BNO2
IUPAC Name: 2-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile
SMILES: Cc1ccc(cc1)C(=N)c2ccccc2B(C(C)(C)(C)O)O
The compound exhibits unique properties due to its boron content and aromatic systems. The presence of the dioxaborolane group enhances its reactivity in cross-coupling reactions typical in organic synthesis.
The compound can participate in various chemical reactions:
These reactions often require specific catalysts such as palladium complexes and can be conducted under mild conditions to achieve high yields.
The mechanism typically involves:
Kinetic studies may reveal insights into the reaction rates and mechanisms involved in transformations involving this compound.
The physical properties include:
Chemical properties include:
Relevant analytical techniques such as IR spectroscopy can provide additional insights into functional groups present within the molecule.
Scientific Uses:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7